molecular formula C12H16Cl2N4O B1407024 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride CAS No. 1638612-90-4

3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Cat. No.: B1407024
CAS No.: 1638612-90-4
M. Wt: 303.18 g/mol
InChI Key: DOGNAMNSRKUQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C12H16Cl2N4O. It is known for its unique structure, which includes a piperidine ring, an oxadiazole ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride include:

    3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)benzene: This compound has a benzene ring instead of a pyridine ring, which may result in different chemical and biological properties.

    3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)thiophene: The presence of a thiophene ring instead of a pyridine ring can also alter the compound’s properties.

    3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)furan: The furan ring in this compound provides unique characteristics compared to the pyridine ring.

The uniqueness of this compound lies in its specific combination of rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-piperidin-4-yl-3-pyridin-3-yl-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.2ClH/c1-2-10(8-14-5-1)11-15-12(17-16-11)9-3-6-13-7-4-9;;/h1-2,5,8-9,13H,3-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGNAMNSRKUQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Reactant of Route 3
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Reactant of Route 4
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Reactant of Route 5
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.